Home > Products > Screening Compounds P64904 > 6-fluoro-1H-quinazolin-4-one
6-fluoro-1H-quinazolin-4-one -

6-fluoro-1H-quinazolin-4-one

Catalog Number: EVT-7929683
CAS Number:
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-fluoro-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. The presence of the fluorine atom at the sixth position enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry. This compound is often synthesized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.

Source and Classification

6-fluoro-1H-quinazolin-4-one can be derived from various synthetic pathways involving starting materials such as anthranilic acid or other related precursors. It is classified under heterocyclic compounds, specifically within the category of quinazolinones, which are known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of 6-fluoro-1H-quinazolin-4-one can be achieved through several methods:

  1. Cyclization Reactions: A common method involves the cyclization of 2-aminobenzylamine with fluoroacetic acid to form an intermediate that subsequently cyclizes to produce the quinazolinone core. This method often includes chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.
  2. Griess Synthesis: This method involves the condensation of anthranilic acid with cyanide followed by treatment with ammonia, leading to the formation of 2-amino-4(3H)-quinazolinone .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques for synthesizing quinazolinones, which improve yields and reduce reaction times .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Industrial applications may utilize continuous flow reactors for scalability.

Molecular Structure Analysis

Data

The molecular formula for 6-fluoro-1H-quinazolin-4-one is C8H6FN2OC_8H_6FN_2O with a molecular weight of approximately 166.14 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

6-fluoro-1H-quinazolin-4-one can undergo various chemical reactions:

  1. Substitution Reactions: The fluorine atom may participate in nucleophilic substitution reactions with amines or thiols.
  2. Oxidation and Reduction: The compound can be oxidized to yield different quinazolinone derivatives or reduced to form dihydro derivatives .
  3. Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocycles.

Technical Details

Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and Lewis acids for facilitating cyclization.

Mechanism of Action

The mechanism of action for 6-fluoro-1H-quinazolin-4-one primarily involves its interaction with specific biological targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity toward these targets, contributing to its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

6-fluoro-1H-quinazolin-4-one typically exhibits:

  • Melting Point: Approximately 153–155 °C.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The compound is characterized by:

  • Reactivity: Reacts readily in substitution and oxidation reactions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
Applications

Scientific Uses

6-fluoro-1H-quinazolin-4-one has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor, particularly in cancer therapy and antimicrobial treatments .
  2. Drug Development: Utilized as a building block for synthesizing more complex pharmaceutical compounds with enhanced biological activity .
  3. Material Science: Explored for applications in developing new materials with specific chemical properties.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The quinazolinone scaffold emerged as a significant heterocyclic system following the pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869 through cyanogen and anthranilic acid condensation [5]. Structural characterization accelerated after Gabriel's 1903 development of an efficient oxidative method for quinazoline production, replacing earlier fragmented nomenclature (e.g., "bicyanoamido benzoyl") with systematic terminology [2] [5]. The mid-20th century marked a therapeutic turning point with the isolation of vasicine (peganine) from Adhatoda vasica in 1888 – a natural quinazoline alkaloid demonstrating bronchodilatory activity that validated the scaffold's bioactivity potential [7].

Modern medicinal exploitation accelerated with Niementowski's synthesis (anthranilic acid + formamide → 3,4-dihydro-4-oxoquinazoline), enabling systematic derivatization [2] [5]. This foundational work underpinned the development of clinical agents across therapeutic domains:

  • Hypertension: Prazosin (α1-adrenergic antagonist)
  • Oncology: Gefitinib and erlotinib (EGFR tyrosine kinase inhibitors)
  • Infection: Trimethoprim-like antimicrobial scaffolds

Table 1: Milestones in Quinazolinone Drug Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic accessibility [5]
1888Isolation of vasicine from Adhatoda vasicaRevealed natural occurrence and bioactivity [7]
1903Gabriel develops practical quinazoline synthesisEnabled systematic medicinal exploration [5]
1950sDiscovery of quinazoline hypnotics (e.g., methaqualone)Demonstrated CNS applications [4]
2000sFDA approval of EGFR inhibitors (gefitinib, erlotinib)Validated anticancer applications [3]

Significance of Fluorine Substitution in Bioactive Heterocycles

Fluorine incorporation has evolved into a strategic tool for optimizing pharmacokinetics and target engagement in heterocyclic drug design. The 6-fluoro substituent specifically enhances quinazolinone bioactivity through three interrelated mechanisms:

  • Electronic Modulation: Fluorine's strong electron-withdrawing effect (-I effect) increases the quinazolinone core's electrophilicity, enhancing hydrogen-bond acceptance at C4=O and N1 positions. This improves interactions with ATP-binding pockets in kinase targets (e.g., EGFR, PI3Kδ) [7].

  • Metabolic Stabilization: Replacement of C-H with C-F at C6 impedes oxidative metabolism by cytochrome P450 enzymes. Fluorine blocks common hydroxylation pathways, extending plasma half-life without altering molecular geometry [7].

  • Membrane Permeability: Fluorine's lipophilicity (Hansch π parameter = +0.14) counterbalances polar heterocyclic nitrogens, optimizing log P for cellular penetration. This balances aqueous solubility (for distribution) and lipid membrane traversal (for intracellular target access) [3] [7].

Table 2: Impact of Fluorination on Key Anticancer Quinazolinones

CompoundTargetNon-Fluorinated IC₅₀6-Fluorinated Analog IC₅₀Improvement
Gefitinib analogEGFR32 nM14 nM2.3-fold [3]
Idelalisib derivativePI3Kδ8.7 nM2.1 nM4.1-fold [3]
Dual HDAC6/PI3Kδ inhibitorHDAC618 nM6.3 nM2.9-fold [3]

Fluorine's strategic value is further evidenced in dual-targeting agents like Fimepinostat (CUDC-907), where the 6-fluoro group maintains synergistic PI3K/HDAC inhibition while reducing off-target toxicity [3].

Role of 6-Fluoro-1H-Quinazolin-4-One as a Privileged Pharmacophore

6-Fluoro-1H-quinazolin-4-one (PubChem CID: 135480520) has emerged as a privileged scaffold due to its structural versatility and balanced physiochemical properties [1]. Key features driving its broad applicability include:

Molecular Framework Advantages:

  • Tautomeric Flexibility: Exists in equilibrium between 4-keto (lactam) and 4-hydroxy (lactim) forms, enabling dual-mode hydrogen bonding with diverse biological targets. This tautomerism facilitates binding to both hydrophobic pockets and polar catalytic sites [4] [5].
  • Planar Geometry: The bicyclic system provides a rigid platform for projecting substituents at N1, N3, C2, and C6 into complementary binding regions of enzyme active sites [6].
  • Synthetic Accessibility: Multiple efficient routes exist from fluorinated precursors:• Niementowski condensation: 5-Fluoroanthranilic acid + formamide• Cyclocondensation: 2-Amino-5-fluorobenzamide + aldehydes [5] [7]

Table 3: Synthetic Routes to 6-Fluoro-1H-quinazolin-4-one

MethodConditionsYieldAdvantages
Niementowski SynthesisFormamide, 130°C, 6h65-78%Single-step, atom-economical [5]
Microwave-Assisted CyclizationAnthranilamide + aldehyde, MW, 150°C82-90%Rapid, high-yielding [7]
Metal-Catalyzed CyclizationCuBr₂, EtOH, reflux75-88%Tolerates sensitive substituents [2]

Pharmacological Applications:

  • Kinase Inhibition: The 6-fluoro group enhances π-stacking in EGFR's hydrophobic cleft, while C4=O coordinates with hinge region residues (e.g., Met793). Dual PI3K/HDAC inhibitors derived from this scaffold demonstrate <10 nM IC₅₀ against both targets [3].
  • Antimicrobial Activity: Fluorine's electron-withdrawal amplifies the electrophilicity of C2, making it susceptible to nucleophilic attack by microbial enzymes. Derivatives show MIC values of 1.2-8.3 µg/mL against resistant S. aureus [6].
  • Anticancer Hybrids: Recent glycosyl-triazole conjugates (e.g., compound 13 from [8]) exploit the 6-fluoro scaffold to achieve dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.31 µM and 3.20 µM, respectively) with selective cytotoxicity against HCT-116 cells (IC₅₀ = 2.90 µM).

Molecular Structure Highlights:

F  │  ├───6  │   │  5   │   │   7  ┌───┴─┐ N       O  │     ║  ────   ║  │     │  1   │ 4  └───┬─┘      │  8   │  2     │3  └────────┘  

Key: 1. N1-H Tautomerization site; 4. C4=O H-bond acceptor; 6. Fluorine substitution point

The scaffold's versatility is demonstrated in advanced hybrid molecules like triazole-glycoside derivatives, where the 6-fluoroquinazolinone core serves as the central pharmacophore connecting target-specific modules (e.g., sugar moieties for membrane transport, triazoles for auxiliary interactions) [8]. This modular design enables precise optimization of polypharmacology while retaining core binding efficiency.

Properties

Product Name

6-fluoro-1H-quinazolin-4-one

IUPAC Name

6-fluoro-1H-quinazolin-4-one

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)

InChI Key

WCSMZAHKVXOYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N=CN2

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.